(e)-4r-Hydroxynonenal-dimethylacetal

Overview

Description

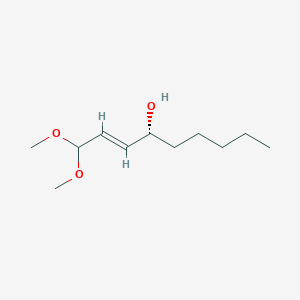

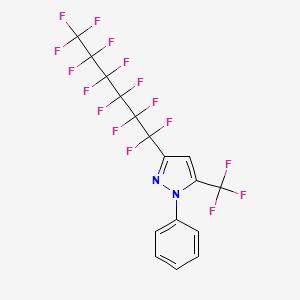

(E)-4-Hydroxynonenal-dimethylacetal (HNDMA) is an important intermediate in the synthesis of various compounds. Its structure consists of a hydroxyl group and a double bond at the 4-position of a linear chain of nine carbon atoms. HNDMA is synthesized from 4-hydroxynonenal (HNE), a highly reactive aldehyde found in many biological systems, and dimethylacetal. HNDMA has a wide range of applications in the scientific research field, including biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Mechanisms of Formation and Implications

4-Hydroxynonenal (HNE) is a significant product of lipid peroxidation with varied implications in biological processes. Understanding its formation mechanism, particularly through non-enzymatic routes involving dimerized and oligomerized fatty acid derivatives, is crucial. This understanding has broad implications for comprehending the initiation and propagation of lipid peroxidation and the resulting products (Schneider, Porter, & Brash, 2008).

Role in Cellular Differentiation and Proliferation

The impact of HNE on cellular processes is profound. It inhibits cell growth while inducing differentiation, as observed in HL-60 human promyelocytic cells. This dual effect of growth inhibition and differentiation induction is significant for understanding cell cycle dynamics and potential therapeutic applications (Barrera et al., 1991). Additionally, HNE influences the expression of cyclins and cyclin-dependent protein kinases, further elucidating its role in cell cycle regulation (Pizzimenti et al., 1999).

Bioactive Marker in Pathophysiological Processes

HNE's role extends beyond a mere by-product of lipid peroxidation, emerging as a bioactive marker in various pathophysiological processes. Its dual nature as a toxic product and signaling molecule makes it a key player in oxidative stress and disease pathogenesis, influencing gene expression and cell signaling pathways (Žarković, 2003).

Impact on Endothelial Cells

HNE's interaction with human umbilical venous endothelial cells (HUVECs) demonstrates its capacity to regulate crucial metabolic pathways. It affects asymmetric dimethylarginine metabolism through microRNA-dependent mechanisms, highlighting its influence on endothelial cell function and health (Chen et al., 2013).

Quantitative Determination in Biological Samples

The development of sensitive and reproducible methods for quantitative analysis of HNE in biological samples is pivotal. This advancement is crucial for understanding HNE's biological properties and its presence in various samples, ranging from cells to foodstuffs (Lang, Celotto, & Esterbauer, 1985).

Metabolism and Intracellular Pathways

Exploring the intracellular metabolism of HNE reveals its multifaceted roles. Mammalian cells exhibit active pathways for HNE metabolism, with primary products like glutathione-HNE conjugate and hydroxynonenoic acid. This rapid metabolism underscores the importance of HNE-degrading pathways in protecting proteins from aldehydic lipid peroxidation products (Siems & Grune, 2003).

Mechanism of Action

Target of Action

(E)-4R-Hydroxynonenal-dimethylacetal, also known as 4-HNE, is an α,β-unsaturated hydroxyalkenal produced by lipid peroxidation in cells . It has been hypothesized to play a key role in cell signal transduction, affecting a variety of pathways from cell cycle events to cellular adhesion .

Mode of Action

The compound interacts with its targets, primarily the cellular components involved in lipid peroxidation and signal transduction . The dimethylacetal derivative is a more stable form of 4-HNE, which can be easily converted to 4-HNE in the presence of acid .

Biochemical Pathways

4-HNE affects several biochemical pathways. It is involved in the regulation of 4-hydroxynonenal-mediated signaling by glutathione S-transferases . It also plays a role in the activation of aldehyde dehydrogenase-2, which reduces ischemic damage to the heart .

Pharmacokinetics

It is known that the compound is more stable in its dimethylacetal form, which is beneficial for long-term storage and use .

Result of Action

The molecular and cellular effects of 4-HNE’s action are diverse. It has been associated with phenotypic transformation and immortalization of adherent cells . It also acts as a second messenger of free radicals and a growth-modifying factor .

Action Environment

The action, efficacy, and stability of (E)-4R-Hydroxynonenal-dimethylacetal can be influenced by various environmental factors. For instance, its stability is enhanced in a low-temperature environment, as indicated by its storage recommendation at -20°C .

properties

IUPAC Name |

(E,4R)-1,1-dimethoxynon-2-en-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-4-5-6-7-10(12)8-9-11(13-2)14-3/h8-12H,4-7H2,1-3H3/b9-8+/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGIHMSJAARJTF-AAXQSMANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC(OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/C(OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(e)-4r-Hydroxynonenal-dimethylacetal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride](/img/structure/B3043940.png)

![[(1R,2R,3S,4S)-3-Amino-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B3043941.png)

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B3043950.png)

![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)

![N'1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-4-pyrazolyl]methylene}-2-chloro-1-benzenesulphonohydrazide](/img/structure/B3043959.png)